molecular formula C15H13N5 B2492308 N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1795514-43-0

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2492308
CAS No.: 1795514-43-0
M. Wt: 263.304
InChI Key: UZDJWYOAJAENFL-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a phenyl group, a prop-2-yn-1-yl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of the phenyl and prop-2-yn-1-yl groups through alkylation or coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques might be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield formamides, while reduction could produce alkylated derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidines with different functional groups .

Scientific Research Applications

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with biological molecules, leading to various effects such as cell signaling modulation or cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its triazolopyrimidine core structure, which is not commonly found in other similar compounds.

Properties

IUPAC Name

N-methyl-5-phenyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-3-9-19(2)14-10-13(12-7-5-4-6-8-12)18-15-16-11-17-20(14)15/h1,4-8,10-11H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDJWYOAJAENFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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